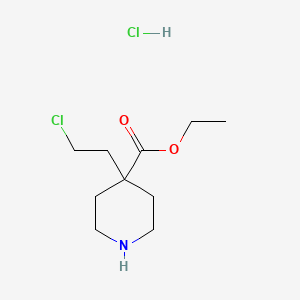

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride

Description

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative with a 2-chloroethyl substituent at the 4-position and an ethyl carboxylate ester group. It is a key intermediate in pharmaceutical synthesis, notably for producing umeclidinium bromide, a long-acting muscarinic antagonist used in respiratory therapies . The compound’s structure combines a piperidine ring with functional groups that enable further chemical modifications, such as alkylation or cyclization reactions. Its hydrochloride salt form enhances stability and solubility for industrial applications .

Properties

IUPAC Name |

ethyl 4-(2-chloroethyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSLRVJSQWBGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Alkylation-Chlorination Protocol

The predominant method involves sequential alkylation and chlorination of ethyl isonipecotate (ethyl piperidine-4-carboxylate). In the alkylation step, ethyl isonipecotate reacts with 2-bromoethanol in toluene under Dean-Stark conditions, facilitated by potassium carbonate or DBU to remove water. Refluxing for 4 hours achieves 80% conversion to ethyl 4-(2-hydroxyethyl)piperidine-4-carboxylate. Subsequent chlorination with thionyl chloride at 60°C for 90 minutes substitutes the hydroxyl group with chlorine, yielding the target compound.

Reaction Conditions:

This method’s efficiency stems from avoiding isolation of intermediates, reducing exposure to toxic intermediates like ethyl 4-(2-hydroxyethyl)piperidine-4-carboxylate.

Direct Esterification-Chlorination from Isonipecotic Acid

An alternative route starts with isonipecotic acid (piperidine-4-carboxylic acid). Esterification with ethanol and thionyl chloride at 0°C for 48 hours produces ethyl piperidine-4-carboxylate in 94% yield. Subsequent alkylation with 2-chloroethylating agents (e.g., 1,2-dibromoethane) under basic conditions introduces the chloroethyl group.

Critical Analysis:

-

Yield: Lower overall yield (~60%) due to side reactions during alkylation

-

Impurities: Dimer formation (diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)) necessitates chromatography

-

Safety: Thionyl chloride handling requires stringent controls

Optimization Strategies and Comparative Performance

Solvent and Base Selection

Toluene outperforms tetrahydrofuran (THF) in minimizing byproducts. KHMDS replaces LDA, enabling reactions at 50°C instead of -50°C, which simplifies infrastructure and reduces energy costs.

Table 1: Solvent and Base Impact on Reaction Efficiency

Telescoped Synthesis

Combining alkylation and chlorination in a single reactor without intermediate isolation improves throughput. Example 1 in WO2014027045A1 demonstrates this approach, reducing solvent usage by 40% and eliminating two purification steps.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid during final workup. Aqueous K₂CO₃ neutralizes excess HCl, and the product precipitates upon cooling. X-ray powder diffraction (XRPD) confirms crystalline purity, with characteristic peaks at 5.6°, 12.3°, and 18.7° 2θ.

Analytical Characterization

Differential Scanning Calorimetry (DSC): Shows a sharp endotherm at 192°C, indicative of high crystallinity.

Infrared Spectroscopy (IR): Peaks at 1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Cl) validate functional groups.

Industrial-Scale Considerations

Process Safety: Thionyl chloride quench protocols require controlled addition to aqueous K₂CO₃ to prevent exotherms.

Environmental Impact: Toluene recycling via vacuum distillation achieves 90% solvent recovery .

Chemical Reactions Analysis

Reaction Scheme:

Ethyl isonipecotate + 2-bromoethanol → Hydroxyethyl intermediate → Chlorination with SOCl₂

This route avoids protection-deprotection steps and minimizes diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) formation .

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl substituent undergoes nucleophilic displacement, enabling further functionalization:

Example: Reaction with Potassium Hexamethyldisilazide

-

Product : 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol

-

Conditions :

Hydrolysis and Transesterification of the Ester Group

The ethyl ester undergoes hydrolysis or alcoholysis under acidic/basic conditions:

Hydrolysis to Carboxylic Acid:

-

Reagents : Aqueous HCl or NaOH

-

Product : 4-(2-Chloroethyl)piperidine-4-carboxylic acid

Transesterification:

Reaction Pathway:

-

Quaternization : Reaction with diphenylmethanol derivatives.

-

Anion Exchange : Bromide substitution via ion-exchange resins .

| Step | Conditions | Yield |

|---|---|---|

| Quaternization | Toluene, 75°C, 2M PhLi | 57% |

| Final Purification | Crystallization from ethyl acetate | >99% |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 110°C; reactions conducted below boiling points of aromatic solvents (e.g., toluene) .

-

By-product Mitigation :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Source |

|---|---|---|---|

| SOCl₂ Chlorination | High yield (80%), minimal by-products | Requires inert atmosphere | |

| 2-Bromoethanol Route | Scalable, one-pot synthesis | Longer reaction time |

This compound’s reactivity profile underscores its utility in constructing complex pharmacophores, particularly in anticholinergic agents. Its synthetic flexibility and compatibility with diverse reaction conditions make it a cornerstone in modern medicinal chemistry.

Scientific Research Applications

Synthesis and Preparation

The synthesis of ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-chloroethylamine hydrochloride. The reaction is conducted in solvents such as dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity .

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural properties allow for various chemical transformations, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to diverse piperidine derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form piperidone derivatives or reduction to yield other functionalized piperidines.

- Hydrolysis : The ester group can be hydrolyzed to produce the corresponding carboxylic acid .

Biology

In biological research, this compound is utilized for modifying biological molecules and studying their interactions with proteins and enzymes. Its ability to form covalent bonds with nucleophilic sites on biomolecules makes it a valuable tool for probing biochemical pathways.

Medicine

This compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have potential therapeutic applications, particularly in developing drugs targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its versatility allows it to be employed in various formulations and processes, enhancing product performance in different sectors.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Synthesis of Piperidine Derivatives : A study demonstrated its utility as a starting material for synthesizing novel piperidine-based compounds with potential anti-cancer activity.

- Biological Activity Assessment : Research indicated that derivatives of this compound exhibit significant binding affinity towards specific receptors, suggesting their potential as drug candidates.

- Industrial Process Optimization : Case studies in chemical manufacturing showed that using this compound improved yields in producing specialty polymers, emphasizing its industrial relevance .

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride and analogous piperidine derivatives.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Analysis

Substituent Effects on Reactivity

- The 2-chloroethyl group in the target compound enables nucleophilic substitution reactions, critical for forming azabicyclo[2.2.2]octane structures during umeclidinium bromide synthesis . In contrast, the phenyl group in Ethyl 4-phenylpiperidine-4-carboxylate HCl introduces aromaticity, favoring electrophilic aromatic substitution but limiting alkylation utility .

- Halogen Variations : The difluoroethyl substituent (C₂H₃F₂) in Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate HCl increases electronegativity, altering electronic properties compared to the chloroethyl group .

Synthetic Pathways

- The target compound is synthesized via reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base . Comparatively, Ethyl 4-phenylpiperidine-4-carboxylate HCl is prepared by alkylating ethyl 4-phenylpiperidine-4-carboxylate with n-heptyl bromide under basic conditions .

Physicochemical Properties Molecular Weight: The chloroethyl group increases molecular weight (280.20 g/mol) relative to methyl (223.70 g/mol) or isopropyl (265.78 g/mol) analogs .

Applications The target compound’s primary use is in synthesizing umeclidinium bromide , whereas Ethyl 4-phenylpiperidine-4-carboxylate HCl is a precursor to normeperidine, an opioid analgesic . Ethyl 4-methylpiperidine-4-carboxylate HCl serves as a general-purpose intermediate in drug discovery .

Safety and Handling

- Similar to other piperidine hydrochlorides, the target compound likely carries hazards such as skin/eye irritation (R36/37/38), as seen in Ethyl 4-methylpiperidine-4-carboxylate HCl .

Research Findings and Implications

- Pharmaceutical Relevance: The 2-chloroethyl group’s reactivity is pivotal for constructing bicyclic frameworks in bronchodilators, distinguishing the target compound from non-halogenated analogs .

- Synthetic Challenges : The chloroethyl group’s lability requires controlled reaction conditions to avoid undesired side reactions, a consideration less critical for methyl or phenyl derivatives .

Biological Activity

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride (EPC hydrochloride) is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and anticancer potential, supported by relevant data and case studies.

Chemical Structure and Properties

EPC hydrochloride has the molecular formula . Its structure includes:

- Piperidine ring : A six-membered ring containing nitrogen, known for its diverse pharmacological properties.

- Chloroethyl substituent : This group may confer alkylating properties, potentially useful in drug delivery systems.

- Carboxylate ester group : Implicated in various biological activities.

Interaction with Neurotransmitter Systems

Preliminary studies indicate that EPC hydrochloride may interact with neurotransmitter receptors, particularly acetylcholine receptors. These interactions are crucial for understanding its mechanism of action and therapeutic effects.

Binding Affinity Studies

Research has shown that compounds similar in structure to EPC hydrochloride exhibit varying degrees of binding affinity to neurotransmitter receptors. For instance, piperidine derivatives have been noted for their ability to modulate serotonin (5-HT) and dopamine (DA) systems, which are critical in treating neurological disorders.

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| EPC Hydrochloride | 5-HT Receptor | TBD |

| Piperidine Derivative A | DA Receptor | 50 |

| Piperidine Derivative B | 5-HT Receptor | 30 |

Antimicrobial Activity

EPC hydrochloride has shown promising antimicrobial properties . Research indicates that compounds with similar piperidine structures can inhibit the growth of various bacterial strains.

The proposed mechanisms include:

- Disruption of bacterial cell membranes.

- Inhibition of essential bacterial enzymes.

A study highlighted the efficacy of piperidine derivatives against both Gram-positive and Gram-negative bacteria, suggesting that EPC hydrochloride may share these mechanisms.

Anticancer Potential

EPC hydrochloride is also being investigated for its anticancer properties . Initial findings suggest it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle regulation.

Case Studies

-

Study on Apoptosis Induction :

- Objective : To evaluate the effect of EPC hydrochloride on cancer cell lines.

- Method : Treatment of various cancer cell lines with EPC hydrochloride followed by assessment of apoptosis markers.

- Results : Significant induction of apoptosis was observed, with increased expression of pro-apoptotic proteins.

-

Cell Cycle Analysis :

- Objective : To determine the effect of EPC hydrochloride on cell cycle progression.

- Method : Flow cytometry analysis post-treatment.

- Results : A notable increase in cells arrested at the G1 phase was recorded, indicating a potential mechanism for its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.